

Mass Spectrometry Fragmentation Patterns of PAL-881: A Comparative Technical Guide

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Compound of Interest

Compound Name: 4-phenylbut-3-en-2-amine

CAS No.: 53309-95-8

Cat. No.: B3270732

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Executive Summary & Compound Identity

PAL-881 is a synthetic monoamine releasing agent (MRA) belonging to the phenylbutenamine class. It functions primarily as a norepinephrine-dopamine releasing agent (NDRA). It is a structural analog of amphetamine, distinguished by an extended alkenyl chain between the phenyl ring and the amine-bearing carbon.[1]

Crucial Disambiguation: PAL-881 is not Palbociclib (PD-0332991), the CDK4/6 inhibitor used in oncology. Researchers must verify the CAS number and chemical structure before assay development.

Feature	PAL-881	Amphetamine (Reference)
Chemical Name	(3E)-4-phenylbut-3-en-2-amine	1-phenylpropan-2-amine
Formula	C ₁₀ H ₁₃ N	C ₉ H ₁₃ N
Monoisotopic Mass	147.1048 Da	135.1048 Da
Precursor Ion [M+H] ⁺	m/z 148.11	m/z 136.11
Key Structural Feature	Conjugated alkene (styryl group)	Saturated alkyl chain

Mechanistic Fragmentation Analysis

In Electrospray Ionization (ESI) positive mode, PAL-881 forms a stable protonated molecular ion

. The fragmentation logic follows the specific stability of the conjugated pi-system unique to phenylbutenamines.

Primary Fragmentation Pathway: Neutral Loss of Ammonia

Unlike saturated phenethylamines where alpha-cleavage dominates in Electron Impact (EI), the ESI fragmentation of PAL-881 is driven by the neutral loss of ammonia (

).

- Mechanism: Protonation occurs at the amine nitrogen. Inductive effects and thermal energy drive the cleavage of the

bond.

- Result: Formation of a resonance-stabilized carbocation at m/z 131.08.

- Stability: The resulting cation is a phenylbutenyl cation (

), which is highly stabilized by resonance with the phenyl ring through the double bond. This makes m/z 131 the base peak (100% abundance) in most collision energies.

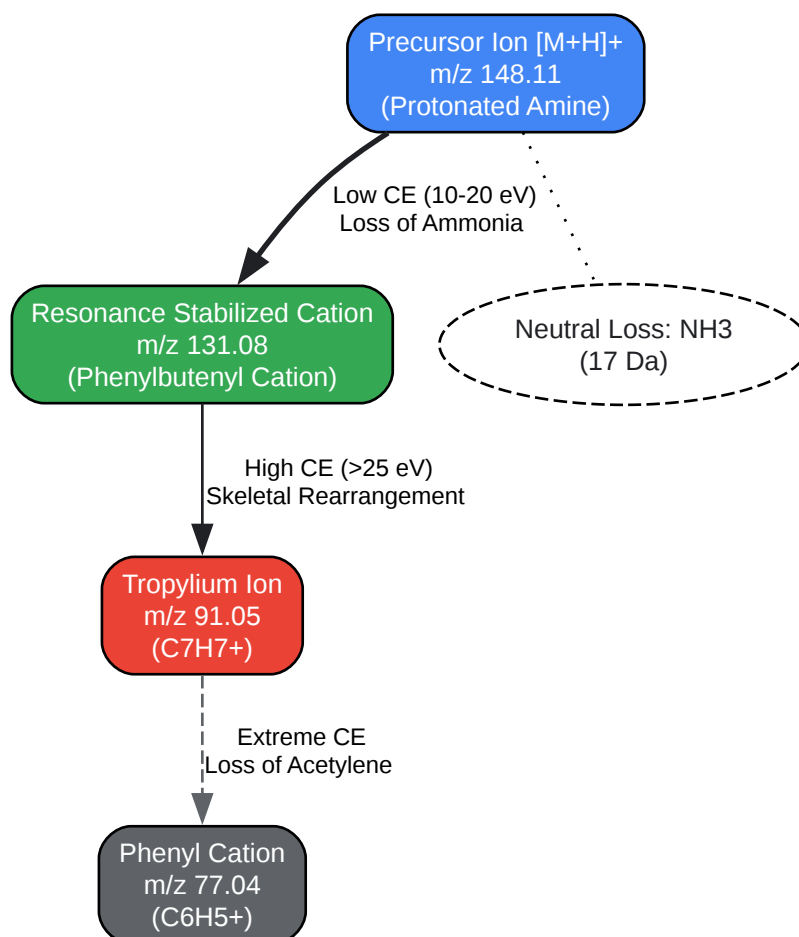
Secondary Pathway: Tropylium Ion Formation

High collision energies (CE > 25 eV) drive further fragmentation of the hydrocarbon backbone.

- Mechanism: Rearrangement of the benzyl substructure.
- Result: Formation of the tropylium ion () at m/z 91.05.
- Diagnostic Value: This ion confirms the presence of a benzyl moiety, common to all amphetamine-type stimulants.

Pathway Visualization

The following diagram illustrates the causal fragmentation tree for PAL-881, highlighting the energy-dependent transitions.



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Caption: Energy-dependent fragmentation pathway of PAL-881 in ESI+ mode.

Comparative Performance Guide

This section compares PAL-881 with its primary alternatives (Amphetamine and PAL-893) to aid in selectivity optimization.

Quantitative Comparison Table

Parameter	PAL-881 (Trans-isomer)	PAL-893 (Cis-isomer)	Amphetamine
Precursor (m/z)	148.1	148.1	136.1
Quantifier Ion	131.1	131.1	119.1
Qualifier Ion 1	91.1	91.1	91.1
Qualifier Ion 2	115.1	115.1	65.1
Retention Time (C18)	Late Eluter (Hydrophobic)	Early Eluter (Less Hydrophobic)	Early Eluter
Isobaric Interference	High risk with PAL-893	High risk with PAL-881	Low

Resolution Strategy for Isomers

PAL-881 and PAL-893 are geometric isomers (E/Z). They share identical mass spectra.

- Problem: MS/MS cannot distinguish them solely by m/z.
- Solution: Chromatographic separation is mandatory. The trans isomer (PAL-881) typically exhibits a flatter 3D conformation, allowing stronger interaction with C18 stationary phases, resulting in a longer retention time compared to the cis isomer (PAL-893).

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a deuterated internal standard (e.g., Amphetamine-d5 or a synthesized PAL-881-d5) is required for trustworthiness.

Sample Preparation (Plasma/Brain Tissue)

- Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 v/v).
- Vortex: 30 seconds at high speed.
- Centrifugation: 10,000 x g for 10 minutes at 4°C.
- Supernatant: Transfer to autosampler vial. Note: Do not dry down if volatility is a concern; phenylbutenamines are moderately volatile.

LC-MS/MS Conditions

- Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-1 min: 5% B
 - 1-6 min: Linear ramp to 90% B
 - 6-7 min: Hold 90% B
 - 7.1 min: Re-equilibrate 5% B

Mass Spectrometer Parameters (Triple Quadrupole)

- Source: ESI Positive.
- Capillary Voltage: 3500 V.

- Gas Temp: 300°C.
- MRM Transitions:

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
PAL-881	148.1	131.1	15	Quantifier
PAL-881	148.1	91.1	30	Qualifier
PAL-881	148.1	115.1	45	Qualifier
Amphetamine-d5	141.1	124.1	15	Internal Std

References

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